molecular formula C8H18O3 B1207728 1-O-Pentylglycerol CAS No. 22636-32-4

1-O-Pentylglycerol

Cat. No.: B1207728
CAS No.: 22636-32-4
M. Wt: 162.23 g/mol
InChI Key: FQJXITFHANYMET-UHFFFAOYSA-N
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Description

1-O-Pentylglycerol is an organic compound belonging to the class of monoalkylglycerols. These compounds are characterized by having one aliphatic chain linked to the glycerol moiety. This compound has been studied for its ability to permeabilize the blood-brain barrier, making it a compound of interest in medical and pharmaceutical research .

Preparation Methods

1-O-Pentylglycerol can be synthesized through various chemical routes. One common method involves the reaction of glycerol with pentyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Glycerol and pentyl halide (e.g., pentyl bromide).

    Conditions: Basic conditions, often using a strong base like sodium hydroxide.

    Procedure: The glycerol is mixed with the pentyl halide in the presence of the base, and the mixture is heated to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-O-Pentylglycerol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-O-Pentylglycerol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-O-Pentylglycerol exerts its effects involves altering the morphology of endothelial cells in the blood-brain barrier. This disruption increases the permeability of the barrier, allowing for enhanced delivery of therapeutic agents to the brain. The compound affects the cytoplasmic redistribution and internalization of tight junction proteins like claudin-5 and β-catenin .

Comparison with Similar Compounds

1-O-Pentylglycerol is unique among monoalkylglycerols due to its specific chain length and its ability to permeabilize the blood-brain barrier effectively. Similar compounds include:

These compounds share structural similarities but differ in their chain lengths and specific biological activities.

Properties

IUPAC Name

3-pentoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-2-3-4-5-11-7-8(10)6-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXITFHANYMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945300
Record name 3-(Pentyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22636-32-4
Record name 3-(Pentyloxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22636-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Pentylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022636324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pentyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-neck, 2-liter round bottomed reaction flask (equipped with overhead stirrer, cold water condenser, mercury thermometer and addition funnel) are charged with about 546 g of aqueous NaOH (about 50% concentration) and about 38.5 g of tetrabutylammonium hydrogen sulfate (PTC, phase transfer catalyst). The content of the flask is stirred to achieve dissolution and then about 200 g of 1-pentanol is added along with about 400 ml hexanes (a mixture of isomers, with about 85% n-hexane). Into the addition funnel is charged about 418 g of epichlorohydrin which is slowly added (dropwise) to the stirring reaction mix. The temperature gradually rises to about 68° C. due to the reaction exotherm. The reaction is allowed to continue for about 1 hr after complete addition of the epichlorohydrin (no additional heat).
Name
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546 g
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reactant
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38.5 g
Type
catalyst
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200 g
Type
reactant
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[Compound]
Name
hexanes
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400 mL
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solvent
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418 g
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Synthesis routes and methods II

Procedure details

In a four-necked 300-ml flask, 100 g (0.69 mole) of amyl glycidyl ether obtained in Example 1, 25 g (1.39 mole) of water, 2.31 g (0.028 mole) of 48% sodium hydroxide and 5.54 g (0.028 mole) of lauric acid were charged, followed by heating to 90° C. while stirring under a nitrogen gas atmosphere. The stirring was continued for 8 hours. After excess water was distilled off, the residue was distilled under reduced pressure (100° C., 0.133 kPa), whereby 110 g (0.59 mole) of amyl glyceryl ether was obtained (yield: 86%, purity: 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
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reactant
Reaction Step One
Quantity
2.31 g
Type
catalyst
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Quantity
5.54 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Pentanol (132 g) and 8.1 g of ferric chloride were heated to 100° C. while stirring, followed by the dropwise addition of 92.5 g of epichlorohydrin over 1 hour. The reaction mixture was then heated to 115° C. and reacted for 5 hours. After the removal of an excess alcohol at 100° C. under reduced pressure (5.32 kPa), 6 g of lauric acid, 118 g of a 48% aqueous solution of potassium hydroxide and 162 g of water were added to the residue. The resulting mixture was reacted at 200° C. for 5 hours in an autoclave. The reaction mixture was neutralized with 2.3 g of a 48% aqueous solution of potassium hydroxide. The reaction mixture was dehydrated at 100° C. under reduced pressure (6.67 kPa) and the residue was purified by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.), whereby 102 g of monopentyl glyceryl ether was obtained. As a result of GLC, it was found to that the resulting compound had a purity not less than 99% and the content of organochlorine compounds was not greater than 100 ppm.
Quantity
132 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
8.1 g
Type
reactant
Reaction Step One
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92.5 g
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reactant
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aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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